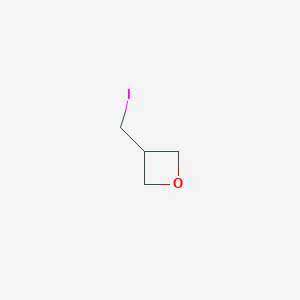

3-(Iodomethyl)oxetane

描述

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

The oxetane ring, a four-membered heterocycle containing one oxygen atom, has transitioned from an academic curiosity to a valuable motif in modern organic chemistry, particularly in the field of drug discovery. nih.govacs.org

The journey of oxetanes in chemical research has been one of gradual appreciation. Early studies were often hampered by the perceived instability and synthetic challenges associated with this strained ring system. nih.gov Pioneering work by chemists like Paternò in 1909, who first described the photochemical reaction between a carbonyl compound and an alkene to form an oxetane (the Paternò-Büchi reaction), laid the foundational groundwork. mdpi.com However, it was the influential studies by Carreira and collaborators, beginning in the early 2000s, that truly ignited the "oxetane rush" in the medicinal chemistry community. nih.govillinois.edu Their demonstration of oxetanes as effective bioisosteres for common functional groups sparked a renewed and intense interest in their synthesis and application. nih.govacs.org This has led to the development of more robust and diverse synthetic methodologies, making these valuable building blocks more accessible. imperial.ac.ukthieme-connect.de

Oxetanes possess a unique set of structural and physical properties that set them apart. The four-membered ring is inherently strained, with a ring strain energy of approximately 106 kJ/mol, which is comparable to that of epoxides (oxiranes). thieme-connect.demdpi.comiajpr.com This strain is a result of the deviation of its endocyclic bond angles from the ideal tetrahedral angle. nih.gov For instance, the C–O–C bond angle is about 90.2°, and the C–C–C angle is around 84.8°. acs.org

Unlike the more flexible five- and six-membered rings, the oxetane ring is relatively planar. nih.gov The introduction of substituents can induce a slight puckering of the ring. mdpi.comacs.org A key feature arising from the strained C–O–C bond is the enhanced exposure of the oxygen's lone pair electrons, making oxetane a potent hydrogen-bond acceptor and a good Lewis base. mdpi.comnih.govacs.org In fact, oxetanes can form more effective hydrogen bonds than other cyclic ethers and even compete with many carbonyl functional groups in this regard. mdpi.comacs.org

Perhaps the most significant driver of contemporary oxetane research is their role as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. researchgate.net Oxetanes have been successfully employed as replacements for several common functional groups, most notably gem-dimethyl and carbonyl groups. nih.govacs.orgacs.org

Replacing a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated increase in lipophilicity, a common drawback of the former. nih.govacs.org This substitution can lead to profound and beneficial changes in a molecule's physicochemical properties. researchgate.net For example, it can significantly increase aqueous solubility and metabolic stability. researchgate.netmagtech.com.cn

As a carbonyl surrogate, the oxetane ring offers similar size, polarity, and hydrogen-bonding capabilities due to the spatial orientation of the oxygen lone pairs. thieme-connect.demdpi.com This has led to their use in creating analogues of ketones, amides, and esters with potentially improved metabolic stability and three-dimensionality. acs.orgmdpi.comdigitellinc.com The incorporation of an oxetane motif can influence a range of properties critical for drug development, including:

Solubility: Generally increases aqueous solubility. researchgate.netnih.gov

Lipophilicity (LogD/LogP): Often reduces lipophilicity. nih.govnih.gov

Metabolic Stability: Can enhance stability by blocking sites of metabolism. researchgate.netresearchgate.net

Acidity/Basicity (pKa): Can modulate the pKa of nearby functional groups, such as amines. nih.govacs.org

The Role of Halogenated Oxetanes in Contemporary Organic Synthesis

Halogenated oxetanes, including 3-(Iodomethyl)oxetane, are particularly valuable as synthetic intermediates. imperial.ac.uk The halogen atom serves as a versatile functional handle, allowing for a wide range of subsequent chemical transformations. The presence of a halogen, particularly iodine, which is an excellent leaving group, facilitates nucleophilic substitution and cross-coupling reactions. ontosight.aiontosight.ai This enables the straightforward introduction of the oxetane scaffold into more complex molecular architectures. ontosight.ai For instance, halogenated oxetanes can participate in important carbon-carbon bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings, significantly expanding their synthetic utility. nih.govrsc.org The ability to functionalize the oxetane ring in this manner is crucial for exploring the chemical space around a lead compound in drug discovery programs. imperial.ac.uk

Research Landscape of this compound

While the broader class of oxetanes has seen a surge in research, this compound itself is a more specialized building block. Its utility is primarily as a precursor for introducing the 3-methyloxetane (B1582186) moiety into a target molecule.

The "iodomethyl" (-CH₂I) group is a key feature that defines the reactivity and synthetic utility of this compound. There are several reasons for the specific focus on this moiety:

Reactivity: Iodine is the largest and least electronegative of the stable halogens, making the carbon-iodine bond the weakest among halomethyl compounds. This inherent weakness translates to iodine being an excellent leaving group in nucleophilic substitution reactions (Sₙ2). This high reactivity allows for the efficient coupling of the oxetane unit to a wide variety of nucleophiles under mild conditions. ontosight.ai

Synthetic Versatility: The iodomethyl group is a precursor to a wide range of other functionalities. It can be readily converted into aldehydes, which are themselves versatile synthetic intermediates. researchgate.net Furthermore, it participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including organometallic couplings. ontosight.aiwikipedia.org

Selectivity: While highly reactive, the iodomethyl group allows for selective transformations. For instance, in molecules with multiple reactive sites, the C-I bond can often be targeted under specific reaction conditions, such as those used in the Simmons-Smith reaction or various cross-coupling protocols. wikipedia.orgorganic-chemistry.org

In essence, the iodomethyl group acts as a highly effective "linchpin," enabling synthetic chemists to securely and efficiently attach the beneficial oxetane core to a larger molecular framework.

Current Trends and Future Directions in Oxetane Research

The field of oxetane chemistry is experiencing rapid growth, driven primarily by its expanding applications in drug discovery and materials science. acs.orgbusinessresearchinsights.com

Current Trends

The development of novel and efficient synthetic methodologies to access structurally diverse oxetanes remains a major focus. beilstein-journals.orgacs.orgresearchgate.net This includes creating stereoselective methods and designing new oxetane-containing building blocks for easier incorporation into molecules. acs.org A particularly exciting and recent development is the synthesis of fluorinated oxetanes . news-medical.net These compounds merge the advantageous properties of the oxetane scaffold with the unique electronic attributes of fluorine, opening new avenues for designing advanced therapeutic agents. acs.orgchemrxiv.org The synthesis of spirocyclic oxetanes is also gaining traction as a strategy to enhance the three-dimensional character of drug molecules, which can lead to improved target selectivity and better pharmacokinetic profiles. researchgate.netethz.ch

Future Directions

Looking ahead, a key challenge is to expand the diversity of commercially available oxetane building blocks. acs.org A broader chemical toolkit would empower chemists to more readily explore the impact of oxetanes in drug discovery programs. The creation of novel reagents, such as oxetane sulfonyl fluorides, represents a significant step in this direction, as they allow for the coupling of oxetane fragments with a wide range of nucleophiles. acs.orgnih.gov

Another critical area for future research is developing reliable methods to predict the chemical and metabolic stability of substituted oxetanes. nih.govacs.org While 3,3-disubstituted oxetanes are generally more stable, the potential for ring-opening remains a consideration that must be managed during drug design. acs.org Furthermore, the application of "skeletal editing," a technique that allows for precise, late-stage modifications of a molecule's core structure, is an emerging field with the potential to streamline the synthesis of complex oxetane derivatives. acs.org Continued exploration into the reactivity of oxetanes for applications beyond medicine, such as in ring-expansion reactions and the creation of advanced polymers, will also be a priority. businessresearchinsights.comresearchgate.net

Interactive Table 2: Selected Research Highlights in Oxetane Chemistry

This table summarizes key findings and their significance in the evolving field of oxetane research.

| Research Area | Finding/Application | Significance |

| Drug Discovery | Introduction of an oxetane ring into a lead compound to improve solubility and metabolic stability. nih.govnih.gov | Enables the optimization of drug candidates by fine-tuning their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |

| Bioisosterism | Use of 3,3-disubstituted oxetanes as effective replacements for gem-dimethyl groups. acs.orgnih.gov | Provides a crucial strategy to block metabolic weak spots in a molecule without the undesirable increase in lipophilicity. acs.org |

| New Synthesis | A copper-catalyzed method was developed to synthesize α,α-difluorooxetanes from epoxides. news-medical.netacs.org | Unlocks synthetic access to a highly valuable class of fluorinated molecules for advanced drug design. acs.org |

| Novel Building Blocks | Oxetane sulfonyl fluorides were created as reagents for coupling oxetanes with diverse nucleophiles. acs.orgnih.gov | Expands the synthetic toolbox, facilitating the incorporation of novel oxetane fragments into complex molecules. nih.gov |

| Clinical Candidates | The antiviral drug candidate Ziresovir incorporates an oxetane to enhance its properties. nih.govresearchgate.net | Demonstrates the real-world success and therapeutic potential of oxetane-containing molecules in clinical development. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(iodomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGHNOLTTATVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614110 | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003013-77-1 | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003013-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Iodomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(iodomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodomethyl Oxetane and Its Derivatives

Direct Synthesis of 3-(Iodomethyl)oxetane

The direct synthesis of this compound typically involves the functional group transformation of a pre-formed oxetane (B1205548) ring, most commonly from an alcohol precursor.

Iodination of Oxetane Precursors

The most straightforward method for the synthesis of this compound is the iodination of 3-(hydroxymethyl)oxetane. This transformation can be efficiently achieved using an Appel reaction, which converts an alcohol to an alkyl iodide using triphenylphosphine (B44618) and iodine. thieme-connect.de This method is advantageous due to its mild conditions and broad functional group tolerance.

The general reaction is as follows:

Reaction of 3-(hydroxymethyl)oxetane with triphenylphosphine and iodine to yield this compound.

Mandal and co-workers reported a one-pot synthesis of cyclic ethers, including oxetanes, which utilizes an in-situ iodination of a diol followed by base-mediated cyclization. acs.org While not a direct iodination of a pre-formed oxetane, this highlights the utility of the Appel reaction in forming the necessary iodo-intermediate for oxetane synthesis. In a typical procedure, a 1,3-diol is treated with triphenylphosphine and iodine to generate the corresponding 3-iodo-alcohol, which then undergoes intramolecular cyclization upon the addition of a base like sodium hydride. thieme-connect.de

| Precursor | Reagents | Product | Yield (%) | Reference |

| 3-(Hydroxymethyl)oxetane | PPh₃, I₂ | This compound | Data not specified | thieme-connect.de |

| 1,3-Diol | PPh₃, I₂, then NaH | Spirocyclic Oxetane | Good | thieme-connect.deacs.org |

Cyclization Reactions for Oxetane Ring Formation

The construction of the oxetane ring itself is a key challenge due to the inherent ring strain of the four-membered system. acs.org Several cyclization strategies have been developed to overcome this hurdle.

Intramolecular cyclization is a common and effective method for forming the oxetane ring. acs.orgmagtech.com.cn This approach typically involves a nucleophilic attack by an oxygen atom on a carbon atom bearing a leaving group, positioned to form a four-membered ring. The Williamson ether synthesis is a classic example of this strategy. acs.org The kinetics of forming four-membered rings are generally slower than for three, five, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org

In the context of preparing a precursor for this compound, a suitable 1,3-diol can be monotosylated or converted to another derivative with a good leaving group, followed by base-induced cyclization to form the 3-(hydroxymethyl)oxetane. acs.org This can then be iodinated as described previously.

| Substrate Type | Key Transformation | Resulting Oxetane | General Yields | Reference |

| 1,3-Diols | Monotosylation followed by base-mediated cyclization | Substituted Oxetanes | Moderate to Good | acs.org |

| Epoxy Alcohols | Base-induced intramolecular ring opening | Substituted Oxetanes | Good | rsc.org |

The ring-closure of 1,3-haloalcohols is a direct application of the intramolecular Williamson ether synthesis for oxetane formation. thieme-connect.dewikipedia.orgmasterorganicchemistry.comlumenlearning.com In this method, a 3-halopropanol is treated with a base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide in an intramolecular SN2 reaction, forming the oxetane ring. thieme-connect.dewikipedia.org To synthesize this compound, a precursor such as 2-(iodomethyl)propane-1,3-diol would be required, where one hydroxyl group is selectively protected, the other is converted to a leaving group, and then cyclization occurs. More commonly, a precursor like 3-chloro-1-propanol (B141029) is used to form the parent oxetane, which would then require further functionalization. thieme-connect.de

A patent describes a method for synthesizing oxetane compounds from 3-halo-1-propanol or its esters in an alkaline aqueous solution using a phase transfer catalyst, which avoids the need for organic solvents. google.com

| Starting Material | Base | Conditions | Product | Yield (%) | Reference |

| 3-Halo-1-propanol | Strong Base (e.g., NaOH, KOH) | Aqueous or organic solvent | Oxetane | 50-95% (general) | wikipedia.orggoogle.com |

| 1-Chloro-2-(hydroxymethyl) fragment | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Not specified | Oxetane (D-ring of Taxol) | High | thieme-connect.de |

The Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane. magtech.com.cnwikipedia.orgorganic-chemistry.orgnih.govchemrxiv.orgrsc.org This reaction is a powerful tool for the direct formation of the oxetane ring. magtech.com.cn The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet state, which then adds to the alkene to form a diradical intermediate that cyclizes to the oxetane. organic-chemistry.orgnih.gov

While highly effective for certain substrates, the synthesis of this compound via this method would require a specific combination of a carbonyl compound and an alkene, such as the reaction of formaldehyde (B43269) with 3-iodo-propene, which may present challenges in terms of regioselectivity and reactivity. Recent advancements have explored visible-light-mediated Paterno-Büchi reactions to overcome some of the limitations of using high-energy UV light. chemrxiv.org

| Carbonyl Compound | Alkene | Conditions | Product | Yield | Reference |

| Benzaldehyde | 2-Methyl-2-butene | UV light | Mixture of isomers | Not specified | wikipedia.org |

| Aryl glyoxylates | Various alkenes | Visible light, photocatalyst | Functionalized oxetanes | up to 99% | chemrxiv.org |

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved by applying the aforementioned synthetic methodologies to appropriately substituted precursors. For instance, starting with substituted 1,3-diols or 1,3-haloalcohols allows for the introduction of various functional groups onto the oxetane ring. acs.org

Carreira and co-workers have developed synthetic routes to 3,3-disubstituted oxetanes, which are valuable in medicinal chemistry as replacements for gem-dimethyl groups. acs.org These syntheses often start from substituted dimethyl malonates, which are converted to the corresponding 1,3-diol, followed by tosylation and base-mediated cyclization. acs.org The resulting 3-substituted-3-(hydroxymethyl)oxetane can then be iodinated to provide the desired 3-iodomethyl analogue.

A new synthetic method has been developed for the Friedel–Crafts alkylation to install an oxetane ring at the 3-position of a 2-aryl-indole system, leading to a new class of oxetane-containing indole (B1671886) analogues. nih.gov While not directly producing a 3-(iodomethyl) group, this demonstrates a pathway to complex substituted oxetanes that could be further functionalized.

| Starting Material | Key Synthetic Steps | Product Type | Reference |

| Substituted dimethyl malonates | Ester reduction, tosylation, cyclization, iodination | 3,3-Disubstituted 3-(iodomethyl)oxetanes | acs.org |

| Aryl bromide and oxetan-3-one | Lithium-halogen exchange, addition, Lewis acid-catalyzed Friedel–Crafts alkylation | Oxetane-containing indole analogues | nih.gov |

Approaches to 3,3-Disubstituted Oxetanes Containing Iodomethyl Groups

The synthesis of 3,3-disubstituted oxetanes that also feature an iodomethyl group requires multi-step strategies, often beginning with the construction of a suitably functionalized acyclic precursor. A common approach involves the synthesis of a 1,3-diol intermediate, which can then undergo cyclization to form the oxetane ring. thieme-connect.de

One general strategy begins with a substituted dimethyl malonate. acs.org This starting material can be functionalized to install a protected hydroxymethyl group. Subsequent double ester reduction yields the corresponding 1,3-diol. The diol can then be selectively tosylated, and a base-mediated cyclization, often a Williamson etherification, forms the oxetane ring. acs.org The final step involves the conversion of a suitable functional group at the 3-position into an iodomethyl group. For instance, a hydroxymethyl group can be converted to an iodomethyl group via an Appel reaction or by treatment with iodine and triphenylphosphine. acs.org

Another powerful method for the synthesis of oxetanes containing an iodomethyl group is through iodocyclization. This approach typically involves the use of a homoallylic alcohol as the starting material. thieme-connect.de Treatment of the homoallylic alcohol with iodine and a base, such as sodium bicarbonate, can directly lead to the formation of a this compound derivative in a 4-exo-trig cyclization. thieme-connect.de This method offers the advantage of installing the iodomethyl group and forming the oxetane ring in a single step. The stereochemical outcome of this reaction can be influenced by the use of chiral auxiliaries, allowing for the synthesis of enantioenriched oxetanes. thieme-connect.de

A variety of functional groups can be tolerated in these synthetic sequences, including aryl, allyl, and alkyl substituents at the 3-position. acs.org The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Table 1: Selected Synthetic Approaches to 3,3-Disubstituted Oxetanes

| Starting Material | Key Steps | Resulting Oxetane | Reference |

| Substituted dimethyl malonate | 1. Installation of protected hydroxymethyl group2. Double ester reduction to diol3. Tosylation4. Base-mediated cyclization | 3,3-disubstituted oxetane | acs.org |

| Homoallylic alcohol | 1. Iodine-mediated cyclization | This compound derivative | thieme-connect.de |

| 1,3-diol | 1. Appel reaction (conversion of primary alcohol to iodide)2. Treatment with base | 3-substituted oxetane | acs.org |

Stereoselective Synthesis of Chiral Oxetanes

The development of stereoselective methods for the synthesis of chiral oxetanes is of significant importance, as the biological activity of many compounds is dependent on their stereochemistry. Several strategies have been developed to control the stereochemistry of the oxetane ring during its formation.

One approach involves the use of a chiral reducing catalyst for the enantioselective reduction of a β-halo ketone precursor. The resulting chiral halohydrin can then undergo a Williamson ether cyclization to afford an enantioenriched 2-substituted oxetane. For example, the use of a chiral ligand in conjunction with lithium borohydride (B1222165) has been shown to achieve high enantiomeric excesses in the reduction step. acs.org

Another strategy employs chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an Evans auxiliary can be used in an asymmetric aldol (B89426) reaction to prepare a chiral homoallylic alcohol. Subsequent iodine-mediated cyclization of this alcohol can proceed with good facial selectivity to yield a chiral trisubstituted oxetane. The stereoselectivity in this case is proposed to arise from minimizing 1,3-transannular interactions in the transition state. thieme-connect.de

Furthermore, the enantioselective C-C coupling of primary alcohols with vinyl epoxides, catalyzed by an iridium complex, can produce neopentyl glycols. These diols can then be converted to chiral 2,3-trisubstituted oxetanes bearing an all-carbon quaternary stereocenter through a two-step protocol involving chemoselective tosylation and subsequent cyclization. nih.gov

Catalytic enantioselective intramolecular ring-opening of oxetanes with alcohols, catalyzed by (salen)Co(III) complexes, provides another route to highly functionalized, enantioenriched tetrahydrofurans, demonstrating the utility of chiral catalysts in reactions involving oxetanes. nih.gov While this is a ring-opening reaction, the principles of enantioselective catalysis are highly relevant to the synthesis of chiral oxetanes.

Table 2: Examples of Stereoselective Oxetane Synthesis

| Precursor | Chiral Influence | Key Reaction | Product | Enantiomeric Excess | Reference |

| β-Halo ketone | Chiral reducing catalyst | Enantioselective reduction, Williamson etherification | Enantioenriched 2-aryl-substituted oxetane | 79–89% | acs.org |

| Homoallylic alcohol | Evans auxiliary | Asymmetric aldol reaction, iodine-mediated cyclization | Enantioenriched trisubstituted oxetane | - | thieme-connect.de |

| Primary alcohol and vinyl epoxide | Chiral iridium catalyst | Enantioselective C-C coupling, tosylation, cyclization | Chiral 2,3-trisubstituted oxetane | - | nih.gov |

Introduction of Fluorine Atoms via Fluoroiodination

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. In the context of oxetanes, the synthesis of derivatives containing both fluorine and an iodomethyl group can be achieved through multi-step synthetic sequences. While a direct "fluoroiodination" reaction on an oxetane precursor is not commonly reported, the combination of fluorination and iodination reactions can lead to the desired products.

One potential strategy involves the synthesis of a fluorinated precursor that is then subjected to iodination. For example, a 3-fluoro-3-(hydroxymethyl)oxetane could be synthesized and then the hydroxyl group could be converted to an iodomethyl group using standard methods like the Appel reaction. The synthesis of fluorinated oxetanes can be achieved through various methods, including the use of deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) on a corresponding alcohol. chemrxiv.org

A novel method for synthesizing α,α-difluoro-oxetanes involves the copper-catalyzed reaction of a difluorocarbene species with epoxides. news-medical.net This process leads to a site-selective ring cleavage and cyclization to yield the α,α-difluoro-oxetane. While this method does not directly produce a fluoro-iodomethyl oxetane, the resulting fluorinated oxetane could potentially be further functionalized to introduce an iodomethyl group.

The synthesis of 3-fluoroalkyl-substituted oxetanes has also been developed, leveraging nucleophilic substitution and deoxyfluorination reactions. researchgate.net These methodologies provide access to a range of fluorinated oxetane building blocks that could serve as precursors for the introduction of an iodomethyl group.

Scale-Up and Industrial Considerations in this compound Production

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the production of this compound and its derivatives, several key aspects must be addressed.

A significant consideration is the choice of reagents and solvents. For large-scale synthesis, the use of expensive or hazardous reagents should be minimized. google.com Similarly, the use of large volumes of organic solvents is undesirable due to cost, environmental concerns, and safety risks. google.com A patent for the synthesis of oxetane compounds describes a process that avoids the use of organic solvents by employing a phase-transfer catalyst in an alkaline aqueous solution. google.com This method is reported to be simple, low-cost, and environmentally friendly, making it suitable for industrial-scale production. google.com

The optimization of reaction conditions is also crucial for scale-up. This includes temperature control, reaction time, and the concentration of reactants. The stability of the oxetane ring under the reaction conditions is a key factor, as ring-opening can be a significant side reaction. chemrxiv.org The development of robust synthetic protocols that can be scaled up to the kilogram level has been a focus of research. rsc.org For instance, a kilogram-scale synthesis of an oxetane intermediate has been reported, demonstrating the feasibility of large-scale production. beilstein-journals.org

Purification of the final product is another important industrial consideration. The development of purification methods that are efficient and scalable, such as crystallization or distillation, is preferred over chromatographic methods, which are often not practical for large quantities. The ease of refining crude products is a significant advantage of some synthetic routes. google.com

Table 3: Industrial Production Considerations for Oxetanes

| Consideration | Desired Approach | Rationale | Reference |

| Solvent Use | Minimize or eliminate organic solvents | Cost reduction, environmental safety, process safety | google.com |

| Reagents | Use of inexpensive and safe reagents | Cost-effectiveness and operational safety | google.com |

| Process Simplicity | Simple and feasible reaction setup | Ease of operation and reduced manufacturing costs | google.com |

| Yield and Purity | High yield of high-purity product | Maximizes output and minimizes purification steps | google.comrsc.org |

| Scalability | Robust protocol for kilogram-scale production | Enables commercial viability | rsc.orgbeilstein-journals.org |

Chemical Reactivity and Transformation of 3 Iodomethyl Oxetane

Nucleophilic Substitution Reactions

3-(Iodomethyl)oxetane is a versatile building block in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution reactions.

The displacement of the iodide in this compound typically proceeds through an S(_N)2 mechanism. This pathway is favored due to the primary nature of the carbon bearing the iodine atom, which is relatively unhindered and susceptible to backside attack by a nucleophile. The reaction involves the direct displacement of the iodide leaving group by the incoming nucleophile in a single, concerted step. The stability of the oxetane (B1205548) ring is generally maintained under these conditions, although ring-opening can occur under strongly acidic conditions or with certain powerful nucleophiles. wikipedia.orglibretexts.org

The susceptibility of the iodomethyl group to nucleophilic attack allows for the introduction of a wide array of functional groups at the 3-position of the oxetane ring, leading to the synthesis of diverse and valuable functionalized oxetanes. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Amination of this compound provides a direct route to 3-(aminomethyl)oxetanes. This transformation is typically achieved by reacting this compound with various primary or secondary amines. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile, displacing the iodide to form a new carbon-nitrogen bond. These oxetane-containing amines are of significant interest in medicinal chemistry due to their potential as bioisosteres for other functional groups. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Table 1: Examples of Amination Reactions with this compound

| Nucleophile (Amine) | Product | Reaction Conditions |

| Ammonia | 3-(Aminomethyl)oxetane | Typically in a solvent like ethanol (B145695) or methanol |

| Diethylamine | 3-((Diethylamino)methyl)oxetane | Often with a base to neutralize the HI byproduct |

| Aniline | 3-((Phenylamino)methyl)oxetane | May require heating to facilitate the reaction |

The synthesis of 3-(hydroxymethyl)oxetane can be achieved through the hydrolysis of this compound. This reaction is typically carried out in the presence of a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The hydroxide ion acts as the nucleophile, displacing the iodide to form the corresponding alcohol. chemrxiv.orgbeilstein-journals.orgresearchgate.net

Further oxidation of the resulting 3-(hydroxymethyl)oxetane can yield 3-oxetane carboxylic acid. This two-step sequence, starting from this compound, provides a valuable method for introducing a carboxylic acid functionality onto the oxetane ring. chemrxiv.org

Table 2: Synthesis of Oxetane-containing Alcohols and Carboxylic Acids

| Starting Material | Reagent(s) | Product |

| This compound | NaOH, H₂O | 3-(Hydroxymethyl)oxetane |

| 3-(Hydroxymethyl)oxetane | Oxidizing agent (e.g., KMnO₄, Jones reagent) | 3-Oxetane carboxylic acid |

The reaction of this compound with thiolates, generated from thiols and a base, leads to the formation of 3-((alkylthio)methyl)oxetanes. This nucleophilic substitution reaction provides a straightforward method for introducing sulfur-containing functional groups. researchgate.net

Similarly, terminal alkynes can be deprotonated with a strong base to form acetylides, which then act as carbon nucleophiles. The reaction of these acetylides with this compound results in the formation of a new carbon-carbon bond, yielding 3-(alkynylmethyl)oxetanes. This method is a powerful tool for extending the carbon chain and introducing the versatile alkyne functionality. researchgate.net

Table 3: Thiol and Terminal Alkyne Derivatization Reactions

| Nucleophile | Product |

| Ethanethiolate (CH₃CH₂S⁻) | 3-((Ethylthio)methyl)oxetane |

| Phenylacetylide (C₆H₅C≡C⁻) | 3-(3-Phenylprop-2-yn-1-yl)oxetane |

Formation of Functionalized Oxetanes

Cross-Coupling Reactions

In addition to nucleophilic substitution, this compound can participate in various transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful means of forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this oxetane building block. wikipedia.org For instance, in Suzuki-type couplings, an organoboron reagent can be coupled with this compound in the presence of a palladium or nickel catalyst to form 3-(arylmethyl)oxetanes or 3-(alkylmethyl)oxetanes. acs.org Similarly, Sonogashira couplings with terminal alkynes, catalyzed by palladium and copper, provide another efficient route to 3-(alkynylmethyl)oxetanes. These cross-coupling methodologies are highly valued for their functional group tolerance and broad substrate scope. nih.gov

Ring-Opening Reactions of the Oxetane Moiety

The inherent strain of the four-membered oxetane ring is a key driver for its reactivity, making it a versatile precursor for functionalized three-carbon building blocks through various ring-opening mechanisms. researchgate.netacs.org

While less common than ionic pathways, radical-mediated ring-opening of oxetanes is a viable synthetic strategy. researchgate.netmagtech.com.cn For this compound, the weak C-I bond is susceptible to homolytic cleavage upon exposure to radical initiators or light, generating a primary alkyl radical centered on the methylene (B1212753) group. While this radical can undergo intermolecular reactions, it can also potentially induce ring-opening, although this pathway is kinetically less favorable than reactions preserving the ring. researchgate.net More advanced methods, such as those employing cobalt catalysis with vitamin B12, can generate C-centered alkyl radicals from oxetanes via the formation of an alkylated cobalt complex, which then engages in further radical transformations. researchgate.netchemrxiv.org These processes complement traditional nucleophilic ring-opening by offering different regioselectivity and functional group tolerance. chemrxiv.org

Oxetanes are well-known monomers for cationic ring-opening polymerization (CROP). ecust.edu.cn The process is initiated by a cationic species, such as a proton or a Lewis acid, which activates the oxygen atom of the oxetane monomer. rsc.orgacs.org Propagation occurs via the successive nucleophilic attack of monomer molecules on the activated, growing polymer chain end, which is a tertiary oxonium ion. rsc.orgacs.org this compound can serve as a functional monomer in CROP, yielding a polyether with a repeating unit that contains a pendant iodomethyl group. This functional handle is preserved during polymerization and can be used for subsequent post-polymerization modifications to tailor the polymer's properties.

| Initiator Type | Specific Example | Mechanism |

|---|---|---|

| Brønsted Acid | Triflic acid (TfOH) | Protonation of the oxetane oxygen |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Coordination to the oxetane oxygen |

| Carbocation Salt | Triphenylmethyl hexafluorophosphate (B91526) (TrPF₆) | Direct alkylation of the oxetane |

| Photo-acid Generator | Diaryliodonium salts | Generates a strong Brønsted acid upon UV irradiation |

The activation of the oxetane ring by a Lewis acid is a common method to facilitate its nucleophilic cleavage. researchgate.netmagtech.com.cn The Lewis acid coordinates to the oxygen atom, polarizing the C-O bonds and rendering the ring's carbon atoms more electrophilic. In the case of this compound, a symmetrically substituted oxetane, nucleophilic attack can occur at either the C2 or C4 position. magtech.com.cn This reaction provides a direct route to 1,3-difunctionalized propane (B168953) derivatives. A wide range of Lewis acids and nucleophiles can be employed, allowing for the synthesis of diverse structures. arkat-usa.orgnih.gov

| Lewis Acid | Nucleophile | Solvent | Expected Product |

|---|---|---|---|

| BF₃·OEt₂ | Methanol (CH₃OH) | Dichloromethane | 1-Iodo-3-methoxy-2-(methoxymethyl)propane |

| TiCl₄ | Thiophenol (PhSH) | Toluene | 1-Iodo-2-((phenylthio)methyl)propan-3-ol |

| ZnCl₂ | Sodium azide (B81097) (NaN₃) | DMF | 1-Azido-3-iodo-2-(iodomethyl)propane (after workup) |

| In(OTf)₃ | Indole (B1671886) | Acetonitrile | 3-(1H-Indol-3-yl)-2-(iodomethyl)propan-1-ol |

Electrochemical and Photochemical Transformations

The carbon-iodine bond in this compound is susceptible to both electrochemical and photochemical stimuli, providing non-classical pathways for generating reactive intermediates.

Photochemical Transformations: Alkyl iodides are known to be photolabile. dntb.gov.ua Upon irradiation with ultraviolet light, the C-I bond in this compound can undergo homolytic cleavage to produce an oxetan-3-ylmethyl radical and an iodine atom. dntb.gov.ua This radical intermediate can then engage in a variety of subsequent reactions, including hydrogen abstraction from the solvent, dimerization to form 1,2-bis(oxetan-3-yl)ethane, or addition to unsaturated systems. The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, represents another class of photochemical reaction for oxetane synthesis, highlighting the role of light in the chemistry of these strained rings. beilstein-journals.org

Electrochemical Transformations: The electrochemical reduction of this compound at a cathode can also be used to cleave the C-I bond. This process typically involves a one-electron transfer to form a radical anion, which rapidly fragments to release an iodide ion and the oxetan-3-ylmethyl radical. This radical can then be further reduced at the electrode surface to form a carbanion or can diffuse into the bulk solution to undergo radical-type reactions. These electrochemically generated intermediates are valuable for forming new C-C bonds without the need for stoichiometric metallic reagents.

Electrochemical α-Aminoalkyl Radical Activation

A modern and effective strategy for generating alkyl radicals from unactivated alkyl iodides, such as this compound, involves an electrochemical halogen-atom transfer (e-XAT) process. nih.govdntb.gov.ua This method utilizes α-aminoalkyl radicals, generated through anodic oxidation, as potent halogen-atom transfer agents. nih.govnih.gov The process is advantageous as it avoids the need for sacrificial anodes and external chemical oxidants. nih.gov

The proposed mechanism commences with the anodic oxidation of an alkylamine, like triethylamine (B128534) (Et₃N), which then undergoes deprotonation to form a nucleophilic α-aminoalkyl radical. nih.gov This radical possesses a low oxidation potential, enabling it to activate the alkyl iodide via an iodine-atom transfer, thereby generating the desired alkyl radical. nih.gov This radical can then engage in various synthetic transformations, such as the hydroalkylation of electron-poor olefins. nih.gov

The versatility of this electrochemical method has been demonstrated with a broad range of alkyl iodides, including primary, secondary, and tertiary ones, showcasing excellent functional group tolerance. nih.gov Specifically, the transformation of oxetane derivatives, such as 3-iodooxetane, into more complex molecules has been successfully achieved using this protocol. researchgate.net

Table 1: Electrochemical Alkylation via α-Aminoalkyl Radical Activation

| Entry | Alkyl Iodide | Olefin | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Iodoadamantane | Dimethyl maleate | Corresponding ester | 86 |

| 2 | 3-Iodooxetane | N-Boc-dehydroalanine methyl ester | Corresponding amino acid derivative | 78 |

| 3 | Cyclohexyl iodide | Acrylonitrile | Corresponding nitrile | 92 |

This table presents representative examples of the electrochemical alkylation of various alkyl iodides with different electron-poor olefins, highlighting the general applicability of the method.

Visible Light-Mediated Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for the mild generation of alkyl radicals for C-C bond formation. nih.govprinceton.edu This methodology relies on a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to activate substrates. princeton.edu For a compound like this compound, this approach can be utilized to generate the corresponding oxetane-3-ylmethyl radical.

In a typical catalytic cycle, a photocatalyst, often a ruthenium or iridium complex, is excited by visible light. princeton.educaltech.edu The excited photocatalyst can then reduce an alkyl halide by transferring an electron, leading to the formation of a radical anion that fragments to release a halide ion and the desired alkyl radical. Alternatively, the excited photocatalyst can oxidize a sacrificial electron donor, and the resulting reduced photocatalyst can then reduce the alkyl halide.

While specific studies focusing exclusively on this compound are not extensively detailed, the principles of photoredox catalysis are broadly applicable to unactivated alkyl halides. manchester.ac.uk Research on the functionalization of benzylic oxetanes via photoredox catalysis demonstrates the feasibility of generating radicals on the oxetane scaffold. nih.gov The strain in the four-membered ring can influence the stability and reactivity of the radical intermediate. nih.gov This approach allows for the formation of new carbon-carbon bonds under exceptionally mild conditions, typically at room temperature and with low catalyst loadings. princeton.edu

Table 2: Conceptual Visible Light-Mediated Photoredox Reaction

| Entry | Photocatalyst | Alkyl Halide | Coupling Partner | Potential Product |

|---|---|---|---|---|

| 1 | Ru(bpy)₃Cl₂ | This compound | Methyl acrylate | 3-(3-Methoxy-3-oxopropyl)oxetane |

| 2 | Ir(ppy)₃ | This compound | Styrene | 3-(2-Phenylethyl)oxetane |

This table illustrates hypothetical applications of visible light photoredox catalysis for the functionalization of this compound with various coupling partners, based on established reactivity patterns.

Advanced Applications in Materials Science and Polymer Chemistry

3-(Iodomethyl)oxetane as a Monomer for Specialty Polymers

The dual functionality of this compound makes it a valuable monomer for producing specialty polymers. The oxetane (B1205548) ring provides a polymerizable unit, while the iodomethyl group offers a site for introducing specific functionalities either before or after polymerization. This allows for the precise design of polymers with desired chemical, physical, and energetic properties.

Polyoxetanes are typically synthesized through cationic ring-opening polymerization (CROP). acs.org This method allows for the creation of polymers with well-defined structures, including linear, branched, and hyperbranched architectures. The polymerization of oxetane monomers like 3,3-bis(hydroxymethyl)oxetane (BHMO) can yield hyperbranched polyether polyols with a high density of functional groups. acs.org By analogy, this compound can be polymerized or copolymerized to create backbones with pendant iodomethyl groups. These groups can then be modified to tailor the polymer's final properties. The use of core molecules, such as 1,1,1-tris(hydroxymethyl)propane, in the polymerization of functional oxetanes allows for control over molar mass and can produce polymers with lower dispersity compared to homopolymerization. nih.gov This controlled polymerization enables the synthesis of complex architectures like block copolymers, which can be designed to have specific thermal or mechanical properties.

Energetic polymers are a critical component of modern propellants and explosives, serving as binders that hold energetic ingredients in a solid matrix. dtic.mil Polyoxetanes are a significant class of energetic binders due to their high density and positive enthalpy of formation, particularly when functionalized with explosophoric groups like azide (B81097) (–N₃) or nitrate (B79036) ester (–ONO₂). dtic.milnih.gov

Halogenated oxetanes are key precursors for the synthesis of common energetic oxetane monomers. For example, 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a widely used energetic monomer, is synthesized by treating 3,3-bis(chloromethyl)oxetane (B146354) (BCMO) with sodium azide. dtic.mil Similarly, this compound, with its more reactive carbon-iodine bond, serves as an excellent precursor for creating analogous energetic monomers. The substitution of the iodide with an azide group would yield 3-(azidomethyl)oxetane, a monomer that can be polymerized to produce an energetic binder. Copolymers containing these energetic units, such as poly(AMMO/BAMO), are valued for their performance characteristics in energetic formulations. google.com

| Energetic Monomer | Common Precursor | Key Functional Group | Application |

|---|---|---|---|

| BAMO (3,3-bis(azidomethyl)oxetane) | BCMO (3,3-bis(chloromethyl)oxetane) | Azide (-N₃) | Energetic Binder dtic.mil |

| AMMO (3-azidomethyl-3-methyloxetane) | Halogenated Oxetane | Azide (-N₃) | Energetic Binder dtic.mil |

| NIMMO (3-nitratomethyl-3-methyloxetane) | 3-hydroxymethyl-3-methyloxetane | Nitrate Ester (-ONO₂) | Energetic Binder dtic.mil |

The iodomethyl group in poly[this compound] is a versatile handle for post-polymerization modification. The weak C-I bond makes the iodine atom an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups onto the polymer backbone, enabling the fine-tuning of its properties. core.ac.uk For instance, reaction with various nucleophiles can introduce side chains that alter the polymer's solubility, thermal stability, or chemical reactivity. This strategy is crucial for developing materials for specific applications where precise control over the polymer's characteristics is required. The ability to functionalize the polymer after its formation provides a powerful tool for creating a diverse family of materials from a single polymeric precursor.

Development of Advanced Functional Materials

The unique chemical structure of this compound makes it a valuable building block for a variety of advanced functional materials beyond energetic applications. Its ability to form stable polymer backbones while allowing for versatile side-chain functionalization is key to its utility in fields like optoelectronics and materials with tailored mechanical responses.

In the field of optoelectronics, hole-transporting materials (HTMs) are essential components of devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comdyenamo.se An effective HTM must possess high thermal stability, a suitable amorphous morphology, and efficient charge-transport capabilities. Research has shown that oxetane-containing molecules can be highly effective HTMs.

A study detailed the synthesis of novel HTMs by substituting the chlorine atoms of 3,3-bis(chloromethyl)oxetane with arylcarbazole units. nih.gov The resulting di(arylcarbazole) substituted oxetane materials demonstrated high glass transition temperatures (107–142 °C) and excellent thermal stability (371–391 °C), properties enhanced by the presence of the oxetane ring. nih.gov Given that the carbon-iodine bond is more labile than the carbon-chlorine bond, this compound would be an even more reactive precursor for synthesizing such materials.

When incorporated into OLED devices with tris(quinolin-8-olato)aluminium (Alq₃) as the emitter, these oxetane-based HTMs exhibited excellent performance. nih.gov The data below summarizes the performance of OLEDs using different oxetane-based HTMs, demonstrating their potential in advanced optoelectronic applications. nih.gov

| Hole-Transporting Material (HTM) | Turn-on Voltage (V) | Max. Brightness (cd/m²) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) |

|---|---|---|---|---|

| 3,3-di[3-(4-flourophenyl)carbazol-9-yl]methyloxetane (modified device) | 3.9 | >21,000 | 4.7 | 2.6 |

| 3,3-di[3-phenylcarbazol-9-yl]methyloxetane | 3.7 | 11,670 | 4.2 | 2.6 |

| 3,3-di[3-(1-naphthyl)carbazol-9-yl]methyloxetane | 3.4 | 13,193 | 3.8 | 2.6 |

The mechanical properties of polyoxetanes can be precisely controlled through the chemical nature of the substituents on the oxetane ring. wikipedia.org The iodomethyl group of this compound acts as a versatile anchor point for introducing functionalities that can systematically tune the bulk mechanical properties of the resulting polymer. By replacing the iodine with different chemical moieties—such as bulky groups, flexible alkyl chains, or groups capable of hydrogen bonding—it is possible to control properties like elasticity, tensile strength, and hardness.

For example, incorporating flexible side chains can lower the glass transition temperature (T₉) and increase the elasticity of the polymer. Conversely, introducing rigid or bulky groups can enhance stiffness and thermal stability. Furthermore, copolymerization of a this compound-derived monomer with other monomers, such as tetrahydrofuran (B95107) (THF), can significantly improve the mechanical properties of the resulting material by disrupting crystallinity and enhancing chain flexibility. mdpi.com This approach has been used to improve the poor mechanical properties of energetic polymers like poly(BAMO) by creating BAMO-THF-BAMO triblock copolymers. mdpi.com This high degree of tunability makes these polymers suitable for a wide range of applications, from soft elastomers to rigid plastics.

Fluorinated Oxetane Derivatives in Advanced Materials

The incorporation of fluorine into oxetane-based polymers yields a class of advanced materials with a unique combination of properties, making them highly valuable for specialized applications. nih.govmdpi.com Fluorinated polymers, in general, are known for their exceptional chemical resistance, thermal stability, low coefficients of friction, and distinct electrical properties. nih.govmdpi.com When the oxetane ring is functionalized with fluorine-containing side chains, the resulting polymers exhibit enhanced performance characteristics, such as low surface energy, hydrophobicity, and oleophobicity. pcimag.comscirp.org

The synthesis of fluorinated oxetane monomers is a critical first step. While various methods exist, one notable approach involves the radical addition of a fluorinated alkane iodide to an oxetane precursor, such as 3-alkyl-3-(allyloxy)methyloxetane. google.com This reaction produces an important intermediate, 3-(3-fluoroalkyl-2-iodopropoxy)methyl-3-alkyloxetane, which can be further processed to yield the desired fluorinated oxetane monomer. google.com These monomers can then undergo cationic ring-opening polymerization to form poly(oxetane)s with fluorinated side chains. pcimag.com This polymerization process allows for excellent control over molecular weight and polydispersity. pcimag.com

The primary advantage of incorporating these fluorinated moieties is the significant reduction in surface energy. pcimag.comscirp.org Even with short perfluoroalkyl groups (e.g., ≤ C4F9), the polymeric architecture allows these side chains to pack efficiently at the surface, leading to desirable properties like enhanced wetting, flow, and leveling in coatings. pcimag.com This has led to the development of commercial products with attributes such as dry-erasable surfaces, high gloss, stain resistance, and easier cleanability. pcimag.com

Detailed research has demonstrated the direct correlation between fluorine content and material performance. For instance, in fluorinated polyurethane block copolymers modified with fluorinated oxetane polyols, an increase in surface fluorine concentration leads to a significant decrease in the coefficient of friction. researchgate.net

Below are tables summarizing key research findings on the properties of materials derived from fluorinated oxetanes:

Table 1: Surface Properties of Fluorinated Oxetane-Modified Coatings

| Property | Observation | Impact on Material Performance |

|---|---|---|

| Surface Tension | Markedly reduced with the addition of poly(fluorooxetane) intermediates. pcimag.com | Improves wetting, flow, and leveling of coatings; contributes to dry-erasable surfaces. pcimag.com |

| Water Contact Angle | Increased from 64° to 107° with the addition of just 2 mol% of a fluorinated oxetane (FNOX) to an epoxy coating. researchgate.net | Creates highly hydrophobic and water-repellent surfaces. researchgate.netresearchgate.net |

| Pencil Hardness | Changed from HB to 4H with 2 mol% FNOX addition. researchgate.net | Significantly improves scratch and wear resistance. researchgate.netresearchgate.net |

| Surface Enrichment | Selective migration and enrichment of the fluorinated comonomer at the polymer-air interface confirmed by XPS analysis. scirp.orgresearchgate.net | Ensures that the desired low-energy properties are expressed at the material's surface. scirp.orgresearchgate.net |

Table 2: Performance Enhancements in Fluorinated Polyurethane

| Parameter | Modification | Research Finding | Source |

|---|---|---|---|

| Coefficient of Friction | Incorporation of fluorinated oxetane polyol into polyurethane. | Decreased by approximately 2-fold as surface fluorine concentration increased from 0 to ~20 at.%. | researchgate.net |

| Wear Resistance | Coatings with increased fluorine content. | High abrasion resistance is correlated with low friction resistance. | researchgate.net |

| Sliding Motion | Melt-polymerized vs. Solution-polymerized | Melt-polymerized versions exhibited stick-slip motion, while more homogeneous solution-polymerized samples showed stable sliding. | researchgate.net |

The unique properties of fluorinated oxetane derivatives make them critical components in the formulation of advanced materials. Their ability to dramatically alter surface characteristics provides a pathway to developing high-performance coatings, low-friction surfaces, and chemically resistant polymers for a variety of high-tech applications. pcimag.compageplace.de

Medicinal Chemistry and Drug Discovery Applications

3-(Iodomethyl)oxetane as a Building Block in Drug Design

This compound serves as a versatile precursor for introducing the oxetane (B1205548) moiety into a wide range of molecular scaffolds. The reactive iodomethyl group allows for facile nucleophilic substitution reactions, enabling the attachment of the oxetane ring to various functional groups within a lead compound. This strategic incorporation is often employed to enhance the "drug-like" properties of a molecule. acs.orgnih.gov

The oxetane ring, introduced via this compound or other similar building blocks, has been successfully integrated into a variety of bioactive scaffolds. nih.govrsc.orgresearchgate.netresearchgate.net Its three-dimensional and polar nature can lead to improved interactions with biological targets. nih.gov Furthermore, the oxetane unit is a key component in the synthesis of spirocycles, which are increasingly recognized for their potential in drug discovery due to their rigid, three-dimensional structures. researchgate.netresearchgate.net Spirocyclic oxetanes, for instance, have been explored as analogues of commonly used fragments like morpholine, sometimes offering superior solubilizing capabilities. researchgate.netnih.gov The synthesis of functionalized spirocyclic oxetane-piperidines for drug discovery libraries highlights the utility of oxetane-containing scaffolds. worktribe.com

In the iterative process of lead optimization, medicinal chemists aim to refine the properties of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic profile. patsnap.compatsnap.com The introduction of an oxetane moiety is a recognized strategy to address common liabilities in drug candidates. pharmablock.comresearchgate.netnih.gov For example, replacing a gem-dimethyl group with an oxetane can block metabolically vulnerable positions without the associated increase in lipophilicity. acs.org This modification can lead to improved metabolic stability and solubility. danaher.com The oxetane's electron-withdrawing nature can also modulate the basicity of nearby amines, a critical parameter for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com

Influence of Oxetane Moiety on Pharmacological Profiles

A key advantage of incorporating an oxetane moiety is its ability to reduce lipophilicity and increase aqueous solubility. nih.govresearchgate.netexlibrisgroup.comdeepdyve.comacs.org High lipophilicity can lead to poor absorption, rapid metabolism, and off-target toxicity. By introducing the polar oxetane ring, chemists can often mitigate these issues. For example, replacing a lipophilic gem-dimethyl group with an oxetane can significantly enhance a compound's solubility. researchgate.netnih.gov The magnitude of this effect is context-dependent, with solubility increases ranging from modest to several thousand-fold. researchgate.netnih.govscirp.org

| Original Functional Group | Replacement Group | Effect on Lipophilicity (LogD) | Effect on Aqueous Solubility | Reference |

|---|---|---|---|---|

| gem-Dimethyl | Oxetane | Decrease | Increase (4 to >4000-fold) | researchgate.netnih.gov |

| Carbonyl | Oxetane | Context-dependent | Generally Increases | acs.orgresearchgate.net |

The oxetane ring is generally more resistant to metabolic degradation compared to other common functional groups. nih.govresearchgate.netnih.govresearchgate.netexlibrisgroup.comdeepdyve.comacs.org This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug. pharmablock.com For instance, replacing metabolically labile methylene (B1212753) groups with an oxetane can block sites of oxidation by cytochrome P450 enzymes. acs.org Studies have shown that oxetane-containing compounds often exhibit significantly lower intrinsic clearance rates in liver microsome assays compared to their non-oxetane counterparts. acs.org

| Compound Pair | Modification | Effect on Metabolic Stability (Intrinsic Clearance) | Reference |

|---|---|---|---|

| Aryl Sulfonamide Series | Carbocycle to Oxetane | Improved Stability | acs.org |

| Piperidine Derivatives | Introduction of Spiro-oxetane | Considerably Improved | acs.org |

Case Studies and Examples in Drug Development

The incorporation of the oxetane motif, a four-membered oxygen-containing heterocycle, into molecular structures has become an increasingly important strategy in medicinal chemistry. This is largely inspired by its presence in bioactive natural products and its demonstrated ability to favorably modulate the physicochemical properties of drug candidates. Reagents such as this compound serve as key building blocks, enabling the strategic introduction of this ring system to enhance properties like aqueous solubility, metabolic stability, and target binding, while maintaining a low molecular weight. nih.govacs.org

Oxetane-Containing Natural Products (e.g., Paclitaxel)

Perhaps the most prominent example of an oxetane-containing natural product is paclitaxel (B517696) (Taxol), a potent anticancer agent. acs.org Paclitaxel consists of a complex taxane (B156437) ring system, which includes a distinctive oxetane ring (referred to as the D-ring) at the C4 and C5 positions. nih.govresearchgate.net The presence of this oxetane was historically considered crucial for paclitaxel's biological activity, which involves binding to and stabilizing microtubules, thereby arresting cell division. researchgate.netresearchgate.net

The role of the oxetane ring in paclitaxel is thought to be twofold:

Conformational Rigidity : The strained four-membered ring helps to lock the tetracyclic core of the molecule into a specific conformation. This rigid structure is believed to present the key side chains in the optimal orientation for binding to its target, the tubulin protein. acs.orgnih.gov

While early studies suggested the oxetane ring was essential for activity, later research on analogs has shown that other functional groups can sometimes replicate its role, indicating it is not strictly necessary for bioactivity in all paclitaxel derivatives. nih.govacs.org Nevertheless, the discovery of paclitaxel and the importance of its three-dimensional structure highlighted the potential of the oxetane motif and spurred significant interest in its application in modern drug design. nih.govnih.gov

Development of Oxetane-Modified Drug Candidates

The insights gained from natural products like paclitaxel have fueled the deliberate incorporation of oxetane rings into synthetic drug candidates. The use of versatile building blocks like this compound allows for the facile attachment of the oxetane moiety to a parent molecule, often as a late-stage modification to improve suboptimal pharmacokinetic properties. nih.govresearchgate.net

The introduction of an oxetane ring, particularly at the 3-position, can confer several advantages:

Improved Solubility : The polar nature of the oxetane ring can enhance the aqueous solubility of a compound, a critical factor for drug delivery and absorption. acs.org

Reduced Lipophilicity : Replacing lipophilic groups, such as a gem-dimethyl group, with an oxetane can lower the compound's lipophilicity (LogD), which can lead to improved pharmacokinetic profiles. nih.govacs.org

Metabolic Stability : The oxetane group can be used to block sites on a molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450s. nih.govacs.org

Modulation of Basicity : When placed near an amine group, the electron-withdrawing nature of the oxetane oxygen can significantly reduce the basicity (pKa) of the amine, which can be beneficial for cell permeability and target interaction. nih.gov

Numerous drug discovery programs have successfully employed this strategy. The oxetane ring is often introduced to fine-tune the properties of a lead compound, transforming it into a viable drug candidate.

| Drug Candidate/Series | Therapeutic Target/Area | Rationale for Oxetane Incorporation | Resulting Improvement(s) |

| Anaplastic Lymphoma Kinase (ALK) Inhibitors | Cancer | To improve physicochemical properties of the lead compound. | The oxetane-containing compound was highly potent and selective. acs.org |

| Thalidomide Analogue (Oxetanothalidomide) | Anti-inflammatory / Immunomodulatory | Designed to block racemization, a known issue with thalidomide. | The oxetane group served as a stable structural element. researchgate.net |

| Cbl-b Inhibitors | Immuno-oncology | Introduced to enhance solubility and reduce lipophilicity. | Improved aqueous solubility and LogD profile. nih.govdntb.gov.ua |

| GLP-1 Receptor Agonists | Obesity / Type 2 Diabetes | Used to optimize the pharmacokinetic profile of the drug candidate. | Contributed to the overall desirable "drug-like" properties. nih.govdntb.gov.ua |

These examples underscore the utility of the oxetane moiety as a valuable tool in the medicinal chemist's toolbox. The strategic use of building blocks such as this compound enables the precise modification of molecules to achieve a superior balance of potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of new therapeutics. nih.govacs.orgresearchgate.net

Computational and Theoretical Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to understand the dynamic behavior of 3-(Iodomethyl)oxetane at an atomic level. These studies can predict how the molecule will behave in different chemical environments and shed light on its conformational preferences.

Computational models can predict the reactivity of this compound, particularly its susceptibility to ring-opening reactions, which is a characteristic feature of oxetanes due to their inherent ring strain of approximately 25.5 kcal/mol. beilstein-journals.orgnih.gov The regioselectivity of these reactions is governed by both steric and electronic effects. magtech.com.cn

In nucleophilic ring-opening reactions, strong nucleophiles are predicted to attack the less substituted carbon adjacent to the oxygen atom, a process controlled by steric hindrance. magtech.com.cn However, under acidic conditions, the reaction pathway can change, with weak nucleophiles potentially attacking the more substituted carbon, influenced by electronic effects. magtech.com.cn For this compound, the iodomethyl substituent at the 3-position introduces additional steric bulk and electronic factors that can be modeled to predict reaction outcomes with various nucleophiles and under different catalytic conditions. acs.orgchemrxiv.orgrsc.orgchemrxiv.org

Table 1: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Reaction Condition | Predicted Site of Attack | Controlling Factor |

| Strong Nucleophile (e.g., Grignard reagent) | C2 or C4 (less substituted) | Steric Hindrance |

| Weak Nucleophile with Acid Catalysis | C2 or C4 (more substituted if electronically favored) | Electronic Effects |

This table is based on general principles of oxetane (B1205548) reactivity and not on specific computational studies of this compound.

Molecular dynamics (MD) simulations can be utilized to study the behavior of this compound in unconventional solvent systems like ionic liquids. mdpi.comrsc.orgmdpi.comrsc.orgnih.gov These simulations can reveal how the unique environment of an ionic liquid, characterized by strong electrostatic interactions and organized microstructures, influences the conformation and reactivity of the solute.

For this compound, simulations could predict the solvation structure, including the arrangement of the ionic liquid's cations and anions around the oxetane ring and the iodomethyl group. This solvation shell can, in turn, affect the molecule's reaction pathways, for instance, by stabilizing transition states in ring-opening reactions differently than conventional solvents. The interactions between the iodine atom and the components of the ionic liquid would also be a key aspect to investigate through such simulations.

The four-membered oxetane ring is not planar and exhibits a puckered conformation. beilstein-journals.orgacs.orgutexas.edu Computational studies on various oxetane derivatives have shown that the degree of puckering is influenced by the nature and position of substituents. For 3-substituted oxetanes, the presence of a substituent generally increases the puckering of the ring due to increased eclipsing interactions in a planar conformation. acs.orgutexas.edu

For this compound, it is expected that the ring will adopt a puckered conformation. Conformational analysis using computational methods can determine the preferred puckering angle and the orientation of the iodomethyl group (axial vs. equatorial-like). These conformational preferences are crucial as they can impact the molecule's reactivity and interactions with other molecules.

Table 2: Predicted Conformational Properties of this compound

| Property | Predicted Value/State |

| Ring Conformation | Puckered |

| Influence of Iodomethyl Group | Increases ring puckering |

| Preferred Substituent Orientation | Dependent on energetic favorability (axial vs. equatorial-like) |

This table is based on general computational findings for 3-substituted oxetanes and not on specific studies of this compound.

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods

QM/MM hybrid methods offer a balance between computational accuracy and efficiency, making them suitable for studying chemical reactions in large, complex systems. dntb.gov.ua In this approach, the chemically active region of the system (e.g., the reacting molecule) is treated with high-accuracy quantum mechanics, while the surrounding environment (e.g., solvent) is described using computationally less expensive molecular mechanics.

QM/MM simulations are particularly well-suited for calculating the Gibbs free energy profile of chemical reactions, such as the ring-opening of this compound. researchgate.netusp.brresearchgate.net By mapping the energy landscape of the reaction, these calculations can identify the transition state and determine the activation energy, providing a quantitative measure of the reaction rate.

For the nucleophilic substitution on the iodomethyl group or the ring-opening of the oxetane, a QM/MM approach would treat the this compound and the attacking nucleophile with QM methods, while the solvent molecules would be handled by MM. This would allow for an accurate description of bond breaking and formation while still accounting for the influence of the solvent environment on the reaction energetics.

Quantum mechanical calculations can provide detailed information about the electronic structure of this compound. dntb.gov.ua This includes the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO).

Analysis of the electronic structure can help to rationalize the molecule's reactivity. For instance, the calculated partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack. The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are also key indicators of chemical reactivity and can be used to predict the outcomes of various reactions. The presence of the electronegative iodine atom is expected to significantly influence the electronic properties of the molecule, particularly the carbon atom to which it is attached.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure, molecular properties, and reactivity of various organic molecules, including the oxetane ring system. DFT calculations have been employed to study the ring strain, conformational preferences, and the nature of bonding in substituted oxetanes. For instance, studies on different oxetane derivatives have utilized DFT to calculate heats of formation, molecular geometries, and vibrational frequencies, providing valuable insights into their thermodynamic stability and spectroscopic characteristics.

In the context of energetic materials, DFT has been used to screen novel oxetane derivatives to predict their performance. These studies typically involve calculating gas-phase and condensed-phase heats of formation using methods like isodesmic reactions and the Politzer approach. Properties such as crystal packing density and detonation velocities can also be estimated from DFT calculations, guiding the synthesis of new high-energy compounds.

Furthermore, DFT methods have been applied to elucidate the mechanisms of reactions involving oxetanes, such as their ring-opening polymerization. These computational investigations help in understanding the energetics of the reaction pathways, identifying transition states, and determining the factors that control the polymerization process. However, specific DFT studies detailing the electronic properties, bond dissociation energies of the carbon-iodine bond, or the reactivity indices for this compound are not documented in the current body of scientific literature.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, the characterization of transition states, and the calculation of activation energies. For oxetane derivatives, computational studies have been instrumental in understanding various transformations.

One area of significant interest is the nucleophilic substitution reaction at the substituent attached to the oxetane ring. For related halo-substituted compounds, computational analyses, often employing DFT, can model the potential energy surface of SN2 reactions. Such studies can evaluate the energetics of the reactants, pre-reaction complexes, transition states, and products, providing a detailed picture of the reaction coordinate. The influence of solvent effects on the reaction rates and mechanisms is also commonly investigated using implicit or explicit solvent models in these computational approaches.

While extensive computational work exists on the SN2 mechanism for simple alkyl halides with various nucleophiles, including iodide, a specific computational study elucidating the reaction mechanisms of this compound with nucleophiles has not been reported. Such a study would be valuable for understanding the influence of the strained oxetane ring on the reactivity of the adjacent iodomethyl group and for comparing its reaction profile to other, less-strained cyclic and acyclic analogues. The lack of such specific research highlights a gap in the current understanding of the detailed reaction dynamics of this particular compound.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Accessibility

While 3-(iodomethyl)oxetane is a key reagent, its broader application has been somewhat hindered by limited synthetic accessibility. cambridgemedchemconsulting.combeilstein-journals.org Future research is intensely focused on developing more efficient, scalable, and stereocontrolled routes to this and related 3-substituted oxetanes. acs.orgacs.org Traditional methods often involve multi-step sequences, but emerging strategies aim to streamline this process.

Key areas of development include:

Late-Stage Functionalization: Methodologies that allow for the introduction of the oxetane (B1205548) motif at later stages of a synthetic sequence are highly desirable. This approach avoids the potential instability of the oxetane ring under various reaction conditions. acs.org

Novel Building Blocks: The development of new, readily available oxetane-containing starting materials is crucial. acs.orgacs.orgenamine.net For instance, the use of oxetan-3-one as a versatile precursor allows for a wide range of derivatizations to access compounds like this compound. acs.orgchemrxiv.org